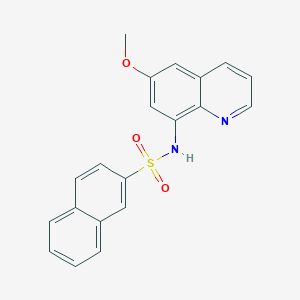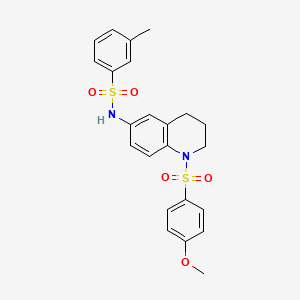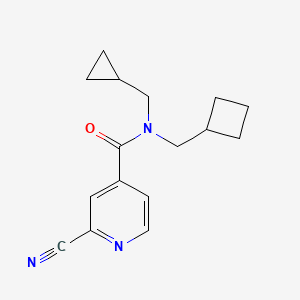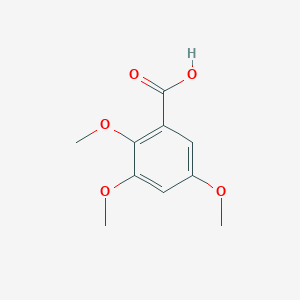
(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” is a chemical compound with the CAS Number: 2219373-96-1 . It has a molecular weight of 212.24 .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its InChI Code is "1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1" . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid under normal conditions . It has a molecular weight of 212.24 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Advanced Oxidation Processes for Nitrogen-containing Compounds
Nitrogen-containing compounds, including aromatic and aliphatic amines, are prevalent in various industries, such as textiles, agriculture, and chemicals. These compounds are resistant to conventional degradation processes, posing environmental risks. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. AOPs are crucial for degrading amine- and azo-based compounds, with ozone being highly reactive, followed by Fenton processes. The degradation of amines is highly sensitive to pH, and mechanisms vary across different pH values. Hybrid methods under optimized conditions offer synergistic effects, tailored for specific effluents, highlighting the importance of advanced treatment technologies in mitigating the environmental impact of nitrogen-containing compounds (Bhat & Gogate, 2021).
CO2 Capture with Amine-functionalized Sorbents
Amine-functionalized sorbents have emerged as promising materials for CO2 capture due to their strong interaction with CO2. These sorbents are significant for postcombustion capture (PCC) technologies in reducing greenhouse gas emissions from coal-fired power stations. The development of commercial-scale PCC requires effective solvent management to minimize potential technical and environmental risks. Addressing solvent degradation, which can lead to increased corrosivity and reduced CO2 absorption capacity, is crucial. Moreover, the development of corrosion and solvent reclamation technologies, strategies to minimize emissions, and effective waste management practices are essential to ensure environmental safety and efficiency in CO2 capture processes (Reynolds et al., 2012).
Detection of Biogenic Amine-producing Bacteria in Foods
Biogenic amines in foods pose health risks, necessitating the detection of bacteria capable of decarboxylating amino acids to prevent their accumulation. Molecular methods offer rapid and specific detection of amino acid decarboxylase genes, providing an early warning system to mitigate biogenic amine risks in food products. This approach is crucial for ensuring food safety, emphasizing the importance of monitoring and controlling biogenic amine levels in the food industry (Landete et al., 2007).
Removal of Perfluorinated Compounds (PFCs) with Amine-functionalized Adsorbents
PFCs are environmental pollutants with potential toxicity to humans and wildlife. Amine-functionalized adsorbents have demonstrated high efficiency in removing PFCs from water and wastewater. The adsorption mechanisms include electrostatic interactions, hydrophobic interactions, ligand exchange, and hydrogen bonding. These findings are crucial for developing effective adsorbents for PFC removal, contributing to the protection of aquatic environments and public health (Du et al., 2014).
Transition-Metal-Catalyzed Reductive Amination
Reductive amination, involving the reaction of aldehydes or ketones with ammonia or an amine, is a key synthetic method for producing alkyl amines, which are fundamental in pharmaceuticals, agrochemicals, and materials. Transition-metal-catalyzed reductive amination using hydrogen as the reducing agent represents a significant advancement in amine synthesis, highlighting the role of catalysis in efficient and sustainable chemical production (Irrgang & Kempe, 2020).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(2S,3R)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXBQGSQFNJU-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)






![4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2674833.png)
![Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674836.png)
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674837.png)

![3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2674839.png)
![Tert-butyl N-[[(3S,4S)-4-aminooxolan-3-yl]methyl]carbamate](/img/structure/B2674841.png)
